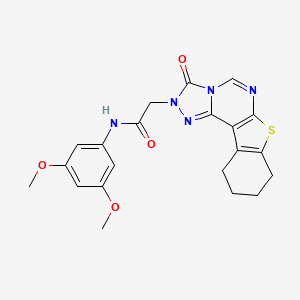

![molecular formula C13H18N2O2 B2747107 2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline CAS No. 159180-53-7](/img/structure/B2747107.png)

2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

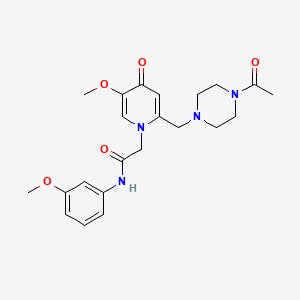

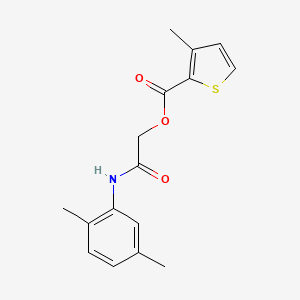

2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline is a chemical compound with the molecular formula C13H18N2O2 . It is also known as 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenylamine . The compound is used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of a phenylamine (aniline) group attached to a carbonyl group, which is further attached to a 2,6-dimethylmorpholine group . The InChI code for this compound is 1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8,14H2,1-2H3 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 234.29 . The compound is a solid . Predicted properties include a melting point of 102.31°C, a boiling point of approximately 340.8°C at 760 mmHg, a density of approximately 1.1 g/cm^3, and a refractive index of n20D 1.55 .科学的研究の応用

Application in Aminocarbonylation Reactions

Dimethylformamide (DMF) is used as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation reactions. This process is applied in the formation of aryl amides, with morpholine being one of the good reaction partners. The reactions typically proceed smoothly with various aryl bromides under controlled conditions, demonstrating the versatility and practicality of this method in organic synthesis (Wan et al., 2002).

Role in Fluorescent Thermometry

A derivative of aniline, specifically N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, exhibits an intensification of fluorescence intensity with increasing temperature. This property is utilized in ratiometric fluorescent thermometry, providing a novel approach for temperature detection in scientific research, especially in environments where traditional methods might be challenging or invasive (Cao et al., 2014).

Optimization in Kinase Inhibition

Quinolinecarbonitriles with substituted anilines, such as morpholine, have been optimized for inhibiting Src kinase activity. This optimization process has led to the development of compounds with increased potency and selectivity, demonstrating the significant role of aniline derivatives in the field of medicinal chemistry and drug development (Boschelli et al., 2001).

Development of Emitting Materials for Electroluminescence

Aniline derivatives have been utilized in the creation of a novel class of color-tunable emitting amorphous molecular materials. These materials, characterized by their intense fluorescence emission and ability to form stable amorphous glasses, serve as excellent emitting materials in organic electroluminescent (EL) devices. This application highlights the potential of aniline derivatives in advanced material science, particularly in the field of optoelectronics and display technologies (Doi et al., 2003).

Discovery in Anticancer Research

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of aniline, has been identified as a potent inducer of apoptosis and an effective anticancer agent. Its ability to penetrate the blood-brain barrier and efficacy in various cancer models underlines the importance of aniline derivatives in the development of new therapeutic agents, particularly in oncology (Sirisoma et al., 2009).

作用機序

The mechanism of action of 2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline is not clear as it is primarily used for research purposes.

Safety and Hazards

特性

IUPAC Name |

(2-aminophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-5-3-4-6-12(11)14/h3-6,9-10H,7-8,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWLOBQTINYITA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)

![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)